1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylic acid
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Overview
Description
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid is an organic compound characterized by a cyclohexane ring substituted with a methoxyphenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts acylation of 4-methoxybenzene with cyclohexanone, followed by oxidation and carboxylation reactions. The reaction conditions often involve the use of catalysts such as aluminum chloride and reagents like acetic anhydride and carbon dioxide . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s effects are mediated through its structural features, which allow it to interact with various biological molecules .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-oxocyclohexanecarboxylicacid can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione: This compound shares the methoxyphenyl group but differs in its core structure, leading to different chemical properties and applications.
4-Methoxyamphetamine: Although structurally different, this compound also contains a methoxyphenyl group and exhibits distinct pharmacological effects.
Properties
Molecular Formula |
C14H16O4 |
---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O4/c1-18-12-6-4-10(5-7-12)14(13(16)17)8-2-3-11(15)9-14/h4-7H,2-3,8-9H2,1H3,(H,16,17) |
InChI Key |
XNKRIYLZEFLDHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC(=O)C2)C(=O)O |
Origin of Product |
United States |
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